molecular formula C10H14BrNO2 B13051232 (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Cat. No.: B13051232
M. Wt: 260.13 g/mol
InChI Key: CXCXJWNJQATRAT-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol is a chiral building block of significant interest in medicinal chemistry research, particularly in the development of novel receptor ligands. This compound features a 1,2-amino alcohol motif and a brominated, methoxylated aromatic ring, making it a versatile precursor for further synthetic modification. Its specific stereochemistry is critical for its biological activity and interaction with target proteins. Research indicates that this compound and its structural analogs are investigated as potential intermediates in the synthesis of compounds targeting adrenergic receptors . The presence of the bromine atom offers a strategic handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, enabling researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The mechanism of action for the final synthesized active compounds often involves selective agonism or antagonism at G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Our supplier ensures high chemical purity and precise stereochemical integrity, confirmed by analytical techniques including HPLC, NMR, and mass spectrometry, to guarantee reproducible results in your scientific investigations.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1

InChI Key

CXCXJWNJQATRAT-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)OC)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

The synthesis of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically begins with 3-bromo-2-methoxybenzaldehyde as the primary aromatic substrate. This aldehyde provides the bromine and methoxy substitution pattern crucial to the target molecule’s structure and reactivity.

General Synthetic Route Overview

The preparation generally follows these key steps:

  • Step 1: Formation of a Nitroalkene Intermediate
    The aldehyde reacts with nitromethane under basic conditions to form a nitroalkene via a Henry (nitroaldol) condensation. This step introduces the nitro group adjacent to the aromatic ring, setting up the backbone for the amino alcohol.

  • Step 2: Reduction of Nitroalkene to Amino Alcohol
    The nitroalkene intermediate is then reduced, typically using hydride donors such as sodium borohydride or catalytic hydrogenation, to convert the nitro group into an amino group and simultaneously reduce the alkene, yielding the amino alcohol with the desired stereochemistry.

  • Step 3: Stereochemical Control
    Enantioselective synthesis is crucial to obtain the (1R,2R) stereoisomer. This can be achieved by employing chiral catalysts or auxiliaries during the reduction step or by using chiral starting materials. Methods such as catalytic asymmetric allylboration or chiral ligand-mediated hydrogenation have been reported for related compounds to achieve high enantiomeric excess.

Detailed Synthetic Procedure and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Henry Condensation 3-bromo-2-methoxybenzaldehyde + nitromethane + base (e.g., NaOH or K2CO3) Formation of β-nitrostyrene intermediate; reaction performed in polar solvents (e.g., ethanol) under controlled temperature to optimize yield.
2 Reduction Sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C, H2) Conversion of nitroalkene to amino alcohol; temperature control critical to avoid over-reduction or side reactions.
3 Enantioselective Control Use of chiral catalysts (e.g., chiral BINOL derivatives) or chiral auxiliaries Achieves (1R,2R) stereochemistry with high enantiomeric excess (>90% ee) as confirmed by chiral HPLC or optical rotation measurements.

Research Findings on Preparation Efficiency and Purity

  • Yields: Literature reports yields for similar amino alcohols in the range of 70–85% after purification, depending on reaction scale and conditions.

  • Purification: Flash column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures is commonly employed to isolate the pure amino alcohol.

  • Stereochemical Purity: Enantiomeric excess is typically assessed by chiral HPLC, with reported values around 90–96% ee, confirming effective stereocontrol during synthesis.

Comparative Analysis with Analogous Compounds

Compound Starting Aldehyde Key Substituent(s) Reduction Method Enantioselective Strategy Yield (%) Enantiomeric Excess (%) Reference
This compound 3-bromo-2-methoxybenzaldehyde Br, OCH3 NaBH4 or catalytic H2 Chiral catalysts/auxiliaries 70–85 90–96
(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL 3-fluoro-2-methoxybenzaldehyde F, OCH3 NaBH4 Non-chiral or chiral catalysts ~75 Not specified
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL 3-methoxybenzaldehyde OCH3 NaBH4 Chiral catalysts ~80 >90

This comparison highlights the influence of halogen substitution (Br vs. F) on synthetic strategy and properties. Bromine substitution tends to increase molecular weight and lipophilicity, potentially affecting reaction kinetics and purification.

Notes on Reaction Mechanism and Optimization

  • The Henry condensation proceeds via nucleophilic attack of the nitromethane anion on the aldehyde, forming a β-nitro alcohol intermediate that dehydrates to the nitroalkene.

  • The reduction step requires careful control to selectively reduce the nitroalkene to the amino alcohol without affecting the aromatic bromine or methoxy groups.

  • Chiral induction during reduction is often achieved by employing ligands or catalysts that favor one enantiomer, essential for obtaining the (1R,2R) isomer with high optical purity.

  • Solvent choice, temperature, and reagent stoichiometry are critical parameters optimized to maximize yield and minimize side products.

Summary Table of Preparation Method Parameters

Parameter Typical Value/Condition Effect on Synthesis
Starting material 3-bromo-2-methoxybenzaldehyde Defines substitution pattern and reactivity
Base for Henry reaction NaOH, K2CO3 (mild base) Facilitates nitroalkene formation
Solvent Ethanol, DMF Polar solvents favor Henry condensation
Temperature 0–25 °C (Henry), 0–40 °C (reduction) Controls reaction rate and selectivity
Reducing agent Sodium borohydride or Pd/C + H2 Converts nitroalkene to amino alcohol
Chiral catalyst BINOL derivatives or similar Ensures enantioselective reduction
Purification Silica gel chromatography Isolates pure enantiomeric amino alcohol
Yield 70–85% Dependent on reaction optimization
Enantiomeric excess 90–96% Verified by chiral HPLC or optical rotation

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally related β-amino alcohols, emphasizing substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL (Target) 3-Bromo, 2-methoxy C₁₀H₁₄BrNO₂ 260.13 Bromine and methoxy at adjacent positions; potential for enhanced polarity.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Bromo, 5-methyl C₁₀H₁₄BrNO 244.13 Methyl substitution increases lipophilicity; bromine at position 3.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-Butyl C₁₃H₂₁NO 207.32 Bulky tert-butyl group enhances steric hindrance and hydrophobicity.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-Trifluoromethylthio C₁₀H₁₂F₃NOS 251.27 Strong electron-withdrawing group; potential metabolic stability.
(1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-... (Antituberculosis agent) Naphthalene core with bromo, methoxy C₂₉H₂₉BrN₂O₂ 547.46 Extended aromatic system; demonstrated antituberculosis activity.

Key Observations :

  • Substituent Position : The target compound’s 3-bromo-2-methoxy configuration creates a distinct electronic environment compared to analogs with bromine at position 3 and methyl at position 5 (e.g., ). Adjacent substituents may enhance intramolecular hydrogen bonding or alter receptor binding.
  • Biological Activity : The naphthalene-derived compound exhibits antituberculosis activity, highlighting the importance of extended aromatic systems in targeting Mycobacterium tuberculosis.

Physicochemical Properties

Predicted or reported properties of selected analogs are summarized below:

Compound Name Density (g/cm³) Boiling Point (°C) pKa (Predicted)
This compound Not reported Not reported ~12.5*
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1.406±0.06 359.7±37.0 12.55±0.45
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1.139±0.06 237.8±25.0 12.44±0.45

*Estimated based on analogs with similar amino alcohol structures.

Key Insights :

  • Density and Polarity : The bromo-methoxy substitution in the target compound may increase density compared to furyl or methyl-substituted analogs (e.g., ).
  • Boiling Point : Higher molecular weight analogs (e.g., ) exhibit elevated boiling points, correlating with increased van der Waals interactions.

Biological Activity

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a bromo-substituted methoxyphenyl moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C₁₀H₁₄BrNO₂
  • Molecular Weight : 260.13 g/mol
  • Structure : The compound features a stereocenter that influences its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This could influence mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound's chiral nature allows it to fit into active sites of specific enzymes or receptors with high specificity, potentially acting as an inhibitor. Similar compounds have shown anti-inflammatory properties and effects on pain pathways .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory : Exhibits potential to reduce inflammation through modulation of cytokine production.
  • Neuroprotective Effects : May protect against neurodegenerative processes by influencing neurotransmitter levels.
  • Analgesic Properties : Potential use in pain management by acting on opioid receptors without the typical abuse liability associated with conventional opioids .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(1S,2S)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OLC₁₀H₁₄BrNO₂Similar chiral structureDifferent phenyl substitution
(1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OLC₉H₁₄ClNO₂Contains chlorine instead of bromineVarying halogen effects on reactivity
S(-)-PropranololC₁₃H₁₈N₂OBeta-blocker used in cardiovascular treatmentDistinct pharmacological properties

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Dopamine D3 Receptors : Research has indicated that compounds with similar structures can act as dual-target ligands for dopamine D3 and mu-opioid receptors, suggesting a potential for developing safer analgesics .
  • Neurotransmitter Modulation : Studies have highlighted the role of structurally similar compounds in modulating serotonin receptor activity, which is critical for mood regulation and anxiety disorders .
  • Inflammatory Pathways : Investigations into the anti-inflammatory effects of related compounds have shown promise in treating conditions such as rheumatoid arthritis and psoriasis through inhibition of pro-inflammatory cytokines .

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